molecular formula C31H52N2O23 B15088726 Sialyl-lewisx

Sialyl-lewisx

Cat. No.: B15088726
M. Wt: 820.7 g/mol
InChI Key: LAQPKDLYOBZWBT-UHFFFAOYSA-N
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Description

Sialyl-Lewis<sup>x</sup> (sLe<sup>x</sup>), a tetrasaccharide epitope with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, is a critical carbohydrate ligand involved in cell adhesion processes. It mediates leukocyte rolling on endothelial cells via binding to E-selectin during inflammation . sLe<sup>x</sup> is also overexpressed in cancers (e.g., colorectal, prostate, and gastric carcinomas), where it promotes metastasis by facilitating tumor cell adhesion to blood vessels and immune evasion . Its biosynthesis requires α1,3-fucosyltransferases and sialyltransferases, making it a biomarker for aggressive malignancies .

Properties

IUPAC Name

5-acetamido-2-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPKDLYOBZWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869321
Record name 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)-[6-deoxyhexopyranosyl-(1->3)]-2-acetamido-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sialyl-lewisx can be synthesized using chemoenzymatic strategies that combine chemical synthesis and enzyme catalysis. These methods involve the use of sialyltransferases and glycosyltransferases to attach sialic acid to the glycan structure. The one-pot multienzyme (OPME) sialylation strategy is particularly efficient, allowing for the systematic synthesis of sialosides with various modifications .

Industrial Production Methods

Industrial production of this compound often involves the use of bacterial sialyltransferase mutants that can catalyze the transfer of different sialic acid forms from sugar nucleotide donors to Lewis x antigens. This method is advantageous due to its high efficiency and scalability .

Chemical Reactions Analysis

Core Synthetic Strategies for sLeX Tetrasaccharide

Four primary strategies dominate sLeX synthesis, classified by the sequence of glycosylation steps and disaccharide building blocks (Figure 3) :

Strategy Sequence Key Features Representative Yield
Strategy 1BC + D + ASequential β-galactosylation → α-fucosylation → α-sialylation29% (Baba et al., 1998)
Strategy 2CD + B + Aα-Fucosylation → β-galactosylation → α-sialylation (glycal-based intermediates)Not reported
Strategy 3AB + CD (convergent)Convergent assembly using disaccharide donors15% (solid-phase, 2012)
Strategy 4C + AB + DLinear trisaccharide → α-fucosylationHigh (Pazynina et al., 2003)

Strategy 1: BC + D + A (Nicolaou et al., 1991)

  • β-Galactosylation :

    • GlcNAc acceptor 3 reacts with Gal fluoride donor 2 to form lactosamine 4 .

    • Activation : BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O}.

  • α-Fucosylation :

    • Deprotection of 3-OH via allyl removal (double bond migration + acidolysis).

    • Fuc fluoride donor 5 installs α1-3 linkage with AgClO4/SnCl2\text{AgClO}_4/\text{SnCl}_2.

  • α-Sialylation :

    • Sialyl donor 7 (equatorial 3-PhS auxiliary) ensures α-selectivity via neighboring group participation.

    • Final deprotection: Radical process to remove PhS, then global deprotection.

Critical Reaction Parameters

  • Protecting Groups : Benzyl (Bn), chloroacetyl (ClAc), and levulinoyl (Lev) enable regioselective deprotection .

  • Glycosyl Donors : Thioglycosides (e.g., 11 , 15 ) and fluorides (e.g., 2 , 5 ) offer tunable reactivity .

  • Stereocontrol :

    • α-Sialylation : 3-PhS auxiliary or sialyl chlorides .

    • β-Galactosylation : Gal fluorides with BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O} .

Challenges and Innovations

  • Regioselectivity : Competing 3-OH vs. 4-OH reactivity in fucosylation (e.g., 3.6:1 ratio with donor 15 ) .

  • Convergent vs. Linear : Convergent routes (Strategy 3) improve efficiency over linear approaches .

  • Solid-Phase Advances : Enables scalable synthesis but requires optimized linker chemistry .

This synthesis roadmap highlights the interplay of protecting group strategy, donor reactivity, and stereocontrol in constructing sLeX—a benchmark for complex carbohydrate synthesis.

Scientific Research Applications

Sialyl Lewis X (sLeX) is a carbohydrate ligand implicated in various biological processes, particularly cell adhesion and immune responses . Its applications span from disease diagnosis to drug delivery, reflecting its significance in scientific research .

Scientific Research Applications of Sialyl Lewis X

Role in Cell Adhesion and Selectin Interactions: Sialyl Lewis X is a ligand for selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial cells during inflammation .

Diagnostic Applications: Sialyl Lewis X is a biomarker for certain conditions . For example, the ratio of sLeX to ceruloplasmin in sera from pancreatic adenocarcinoma patients tends to be higher than in healthy controls . Combining sLeX with Sialyl Lewis A (sLeA) can differentiate pancreatic cancers from benign pancreatic diseases with better accuracy than using sLeA alone .

Therapeutic Applications: A novel monoclonal antibody (mAb), SF1, against 6-sulfo sLeX, has shown potential as a therapeutic agent against immune-related diseases . SF1 inhibited L-selectin-dependent lymphocyte rolling and lymphocyte homing to lymphoid tissues in mice . It also attenuated ovalbumin-induced allergic rhinitis in mice, suggesting its potential for treating immune-related conditions .

Drug Delivery and Gene Transfer: Sialyl Lewis X is used in drug delivery systems . Hydrogels, which can incorporate sLeX, are used for controlled drug release .

Cancer Research: Sialyl Lewis X overexpression is related to cancer prognosis, including lymphatic invasion, venous invasion, and overall survival . It plays a critical role in tumor metastasis and NK cell-mediated cytolysis .

Meta-Analysis of sLeX in Cancer Prognosis :

CharacteristicAssociation with sLeX Overexpression
Lymphatic InvasionSignificant
Venous InvasionSignificant
T StageSignificant
N StageSignificant
M StageSignificant
Tumor StageSignificant
RecurrenceSignificant
Overall SurvivalSignificant

Case Studies:

  • Allergic Rhinitis: The monoclonal antibody SF1, which targets 6-sulfo sLeX, significantly attenuated ovalbumin-induced allergic rhinitis in mice . This suggests that SF1 and, by extension, 6-sulfo sLeX could be a therapeutic target for allergic rhinitis .
  • Pancreatic Cancer Diagnosis: Tang et al. reported that sLeX could be used as a biomarker for pancreatic cancer in combination with sialyl Lewis A (sLeA), and this could differentiate 109 pancreatic cancers from 91 benign pancreatic diseases with 79% accuracy (74% sensitivity and 78% specificity), which was noticeably better than employing sLeA alone .
  • Systemic Sclerosis: A study showed a correlation between serum E-selectin levels and the deletion capillaroscopic score in systemic sclerosis patients, suggesting that serum E-selectin levels might be a useful biochemical marker of disease activity in systemic sclerosis .

Mechanism of Action

Sialyl-lewisx exerts its effects by interacting with selectins, which are cell adhesion molecules. This interaction promotes the binding and rolling of leukocytes on endothelial cells, facilitating their extravasation from the bloodstream into tissues. This mechanism is crucial for immune responses and inflammation . In cancer, the interaction between this compound and selectins promotes metastasis by facilitating the extravasation of tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Key Receptors/Binding Partners Biological Role Affinity (KD, μM) Key Studies
Sialyl-Lewis<sup>x</sup> Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc E-selectin, P-selectin, SabA Leukocyte trafficking, cancer metastasis, H. pylori adhesion 19.9 ± 2.7 (SabA)
Lewis<sup>x</sup> Galβ1-4(Fucα1-3)GlcNAc SabA, DC-SIGN Embryonic development, immune modulation; lacks sialic acid, reducing affinity for selectins 50.4 ± 8.2 (SabA)
Sialyl-LacNAc Neu5Acα2-3Galβ1-4GlcNAc Avian influenza HA protein Viral host adaptation; dominant in ducks but absent in chickens. Mutations (K222R/S227R) shift specificity to sLe<sup>x</sup> in chickens N/A
Sialyl-Lewis<sup>a</sup> Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc E-selectin Similar metastatic role as sLe<sup>x</sup> but distinct tissue distribution (e.g., pancreatic cancer) ~50 (E-selectin)

Species-Specific Binding Dynamics

  • Human vs. Mouse E-Selectin :
    • Mouse E-selectin binds sLe<sup>x</sup> with higher affinity (lower KD) and slower dissociation due to a larger interdomain angle (72° vs. 60° in humans) and greater residue flexibility (e.g., residues 99, 108) .
    • In vitro experiments show sLe<sup>x</sup>-coated microspheres roll 50% slower on mouse E-selectin-functionalized channels compared to human .

Clinical and Pathological Relevance

  • Cancer Prognosis: sLe<sup>x</sup>-positive colorectal cancer patients exhibit 5-year survival rates of 58.3% vs. 93.0% for sLe<sup>x</sup>-negative patients . In prostate cancer, sLe<sup>x</sup> upregulation predicts hormonal resistance and aggressive disease with 96% specificity .
  • Inflammation and Infection :
    • sLe<sup>x</sup> analogs (e.g., CY-1503) reduce myocardial necrosis by 65% in ischemia-reperfusion models by blocking neutrophil adhesion .
    • H. pylori SabA adhesin binds sLe<sup>x</sup> (KD = 19.9 μM) via Gln-159, enabling colonization in inflamed gastric epithelium .

Key Data Tables

Table 1: Binding Affinities of sLe<sup>x</sup> and Analogs

Compound Receptor KD (μM) Study
sLe<sup>x</sup> SabA 19.9 ± 2.7
Lewis<sup>x</sup> SabA 50.4 ± 8.2
sLe<sup>x</sup> mimic 2j E-selectin 4.3

Table 2: Clinical Impact of sLe<sup>x</sup> in Cancer

Cancer Type sLe<sup>x</sup> Positivity 5-Year Survival (%) Hazard Ratio Reference
Colorectal 68% 58.3 vs. 93.0 3.2
Prostate (metastatic) 71% <2 years (poor) 4.5

Biological Activity

Sialyl Lewis X (sLeX) is a fucosylated oligosaccharide that plays critical roles in various biological processes, particularly in cell adhesion, inflammation, and cancer metastasis. This article provides a comprehensive overview of the biological activity of sLeX, supported by data tables, case studies, and detailed research findings.

Overview of Sialyl Lewis X

sLeX is a carbohydrate ligand recognized by selectins, which are adhesion molecules that facilitate the interaction between leukocytes and the endothelium during immune responses. The structure of sLeX is characterized by the presence of sialic acid and fucose residues, which are essential for its biological functions.

Biological Functions

  • Cell Adhesion and Migration
    • sLeX is crucial for the adhesion of leukocytes to endothelial cells, particularly during inflammation. It interacts with E-selectin on activated endothelial cells, promoting leukocyte rolling and subsequent transmigration into tissues .
    • In cancer biology, sLeX expression has been associated with increased metastatic potential. Studies indicate that higher levels of sLeX correlate with poor prognosis in various cancers, including head and neck squamous cell carcinoma (HNSCC) .
  • Role in Immune Responses
    • Recent findings suggest that sLeX also influences immune cell trafficking. For instance, monoclonal antibodies targeting 6-sulfo sLeX have been shown to inhibit lymphocyte homing to lymph nodes and reduce allergic responses in mouse models .
    • The expression of sLeX on basophils is vital for their rolling behavior, impacting allergic reactions .

Table 1: Summary of Research Findings on sLeX

StudyFindingsMethodology
5-Thiofucose inhibits sLeX biosynthesis in cancer cellsMetabolic engineering
Monoclonal antibody SF1 inhibits lymphocyte rolling on 6-sulfo sLeXIn vivo studies
sLeX presence correlates with metastasis in HNSCCImmunohistochemical analysis
Overexpression linked to tumor stage and invasionMeta-analysis

Case Study: Sialyl Lewis X in Head and Neck Cancer

A study examining 82 specimens from patients with HNSCC revealed that 62% exhibited sLeX expression. Notably, metastatic specimens showed an increased expression rate of 87%. The study utilized immunohistochemical staining to assess the correlation between sLeX levels and clinical outcomes such as disease-free survival . The findings suggest a significant role for sLeX in promoting metastasis and highlight its potential as a biomarker for aggressive disease.

The biological activity of sLeX is mediated through its interactions with selectins. The binding affinity between sLeX and E-selectin is crucial for leukocyte adhesion during inflammatory responses. Additionally, metabolic pathways involving fucosyltransferases are important for the biosynthesis of sLeX; inhibiting these pathways can disrupt its expression and function in pathological conditions .

Therapeutic Implications

Given its role in inflammation and cancer metastasis, targeting sLeX presents a promising therapeutic strategy:

  • Monoclonal Antibodies : The development of antibodies against specific forms of sLeX may offer new treatments for immune-related diseases and cancer.
  • Metabolic Inhibitors : Compounds like 5-thiofucose could be utilized to inhibit the biosynthesis of sLeX, potentially reducing tumor metastasis and improving patient outcomes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting sialyl-Lewis<sup>X</sup> in biological samples?

  • Methodological Answer : Use monoclonal antibodies (e.g., HECA-452 clone) for Western blotting or flow cytometry, validated for specificity to sialyl-Lewis<sup>X</sup> . For glycan profiling, enzymatic digestion with Arthrobacter ureafaciens sialidase followed by mass spectrometry can confirm epitope identity . Surface plasmon resonance (SPR) is suitable for quantifying ligand-receptor binding kinetics (e.g., SabA adhesin interactions with sialyl-Lewis<sup>X</sup>, KD = 19.9 ± 2.7 µM) .

Q. How does sialyl-Lewis<sup>X</sup> facilitate sperm-egg binding in human fertilization?

  • Methodological Answer : Sialyl-Lewis<sup>X</sup> coats the human egg’s zona pellucida and acts as a ligand for selectins on sperm. Competitive inhibition assays using exogenous sialyl-Lewis<sup>X</sup> or anti-sialyl-Lewis<sup>X</sup> antibodies reduce sperm adhesion by >50%, confirming its functional role .

Q. What are the structural characteristics of sialyl-Lewis<sup>X</sup> critical for ligand specificity?

  • Methodological Answer : The NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAc-R structure is essential. Mutagenesis studies (e.g., Q159A substitution in SabA) disrupt binding affinity, highlighting the necessity of conserved residues in the ligand-binding cavity .

Advanced Research Questions

Q. How do inflammatory cytokines regulate sialyl-Lewis<sup>X</sup> expression in cystic fibrosis (CF) bronchial mucins?

  • Methodological Answer : TNFα upregulates fucosyltransferases (FUT3/FUT5) and sialyltransferases (ST3Gal-IV), increasing sialyl-Lewis<sup>X</sup> biosynthesis. Quantify epitopes via ELISA or immunohistochemistry in CF vs. non-CF mucins, correlating expression with disease severity .

Q. What experimental contradictions exist in sialyl-Lewis<sup>X</sup> ligand specificity studies?

  • Methodological Answer : SabA adhesin binds sialyl-Lewis<sup>X</sup> (KD = 19.9 µM) and Lewis<sup>X</sup> (KD = 50.4 µM) , while other selectins (e.g., P-selectin) exclusively recognize sialyl-Lewis<sup>X</sup> . Resolve discrepancies using competitive SPR assays with purified ligands and domain-truncated receptor variants .

Q. How does sialyl-Lewis<sup>X</sup> contribute to cancer metastasis, and how can this be modeled experimentally?

  • Methodological Answer : Sialyl-Lewis<sup>X</sup> on tumor cells (e.g., pancreatic, gastric) binds E-selectin on endothelial cells, facilitating extravasation. Use transwell migration assays with E-selectin-coated membranes and glycan-blocking antibodies. Validate via RNAi knockdown of ST3Gal-IV in cancer cell lines .

Methodological Best Practices

  • Sample Preparation : For glycan analysis, include sialidase digestion controls to confirm sialic acid dependency .
  • Data Interpretation : Address contradictory findings (e.g., dual ligand specificity of SabA) by comparing experimental conditions (e.g., pH, ionic strength) across studies .
  • Reproducibility : Document glycosyltransferase expression levels (qPCR/Western blot) when modeling sialyl-Lewis<sup>X</sup> biosynthesis in vitro .

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